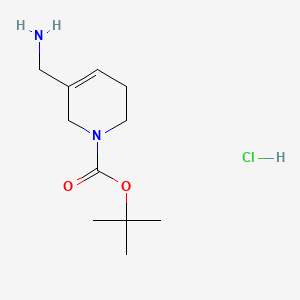

Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride

Description

Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride (C₉H₁₈ClNO₃, molecular weight: 223.70) is a tetrahydropyridine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and an aminomethyl substituent at the 5-position . The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for introducing amine functionalities into bioactive molecules. Its Boc group ensures protection during synthetic steps, minimizing unwanted side reactions .

Properties

Molecular Formula |

C11H21ClN2O2 |

|---|---|

Molecular Weight |

248.75 g/mol |

IUPAC Name |

tert-butyl 5-(aminomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13;/h5H,4,6-8,12H2,1-3H3;1H |

InChI Key |

XQBXUENTNWLFJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC=C(C1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride generally involves:

- Construction or modification of the tetrahydropyridine ring system.

- Introduction of the aminomethyl substituent at the 5-position.

- Protection of the nitrogen atom with a tert-butoxycarbonyl group.

- Conversion to the hydrochloride salt to improve stability and handling.

Detailed Synthetic Routes

Palladium-Catalyzed Coupling and Hydrogenation Approach

One of the most reported methods involves palladium-catalyzed cross-coupling reactions followed by catalytic hydrogenation steps.

This approach is supported by patent literature describing the preparation of related intermediates for pharmaceutical applications, highlighting high yields and purity.

Boronate Ester Intermediate Route

Another route involves the preparation of boronate ester intermediates, which are then converted to the target compound via Suzuki coupling reactions and subsequent transformations.

This method is widely used for preparing functionalized tetrahydropyridine derivatives that can be further converted to aminomethyl derivatives.

Analytical Data and Characterization

The prepared this compound is characterized by:

Summary Table of Preparation Methods

| Method | Key Reagents and Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Palladium-Catalyzed Coupling + Hydrogenation | Pd(dppf)Cl2, Na2CO3, dioxane/water, 80-90 °C; Pd/C hydrogenation, H2, 30-50 °C | 93-100 | High yield, scalable, well-established | Requires inert atmosphere, palladium catalyst cost |

| Boronate Ester Intermediate + Suzuki Coupling | Bis(pinacolato)diboron, Pd catalyst, tripotassium phosphate, microwave irradiation | 79.8-100 | Efficient coupling, microwave-assisted | Multi-step, requires purification |

Chemical Reactions Analysis

Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, molecular weight, and applications. Key comparisons include:

Tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate

- Molecular Formula: C₈H₁₆ClNO₃

- Molecular Weight : 209.67

- Key Differences: Substituent: A 1-hydroxycyclopropyl group replaces the aminomethyl moiety. Ring Saturation: 1,2,3,4-tetrahydropyridine vs. 1,2,3,6-tetrahydropyridine in the target compound.

- Applications: Primarily used as a synthetic building block. The hydroxycyclopropyl group may influence steric hindrance and reactivity compared to the aminomethyl group .

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

- Molecular Formula: C₁₆H₂₈BNO₄

- Molecular Weight : 309.21

- Key Differences: Substituent: A boronate ester at the 4-position enables participation in Suzuki-Miyaura cross-coupling reactions. Applications: Used in natural product synthesis and drug discovery for introducing aryl/heteroaryl groups. In contrast, the target compound’s aminomethyl group facilitates amine-based derivatization .

1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)

1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine

- Molecular Formula : C₁₂H₁₄FN

- Molecular Weight : 191.25

- Key Differences: Substituent: A p-fluorophenyl group, which contributes to lipophilicity and pharmacological activity (e.g., as a paroxetine impurity). Regulatory Status: Controlled to ≤0.0001% in pharmaceuticals due to toxicity risks. The target compound’s aminomethyl group avoids such stringent controls .

Data Table: Comparative Analysis of Tetrahydropyridine Derivatives

Biological Activity

Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride (CAS Number: 1537603-47-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H19N3O2·HCl

- Molecular Weight : 235.75 g/mol

- CAS Number : 1537603-47-6

- Purity : Typically ≥95%

The biological activity of this compound can be attributed to its structural features, particularly the tetrahydropyridine moiety, which is known to interact with various biological targets. The following mechanisms have been identified:

- Neuroprotective Effects : The compound exhibits neuroprotective properties by modulating neurotransmitter systems. It has been shown to enhance the release of acetylcholine and may influence dopaminergic pathways, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

- Anticancer Activity : Preliminary studies suggest that tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine derivatives possess cytotoxic effects against various cancer cell lines. The compound has demonstrated selective toxicity towards tumor cells while sparing normal cells, indicating a favorable therapeutic index .

- Anti-inflammatory Properties : The compound has been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This suggests potential applications in treating inflammatory conditions .

Case Studies

- Neuroprotection in Animal Models :

- Cytotoxicity Against Cancer Cell Lines :

Data Table

Q & A

Q. Quantitative Method :

- Standard Solution : USP-grade reference material at 1 mg/mL.

- Calculation : % impurity = (rU/rS) × (C/W) × 100, where rU and rS are peak areas from test and standard solutions .

What strategies mitigate diastereomer formation during synthesis?

Advanced Research Question

Diastereomers arise during asymmetric functionalization of the tetrahydropyridine ring. Solutions include:

- Chiral Auxiliaries : Use tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate derivatives to enforce stereochemistry .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 18 hours) to limit epimerization .

What biological activities are reported for structural analogs of this compound?

Pharmacological Research Focus

Tetrahydropyridine derivatives exhibit diverse bioactivity:

Methodological Insight : Screen analogs using in vitro kinase assays or microsomal stability studies to prioritize hits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.